N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide

Lipophilicity CNS drug discovery Physicochemical property

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide (PubChem CID is a synthetic small molecule featuring a pyrrolidine carboxamide core, an O-linked pyrazine ring, and a 3,4-dimethoxybenzyl substituent. With a molecular weight of 358.4 g/mol and a cLogP of 1.0, its structural features position it within chemical space explored for kinase inhibition, specifically as a Casein Kinase 2 (CSNK2) inhibitor scaffold.

Molecular Formula C18H22N4O4
Molecular Weight 358.398
CAS No. 2034396-57-9
Cat. No. B2555472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide
CAS2034396-57-9
Molecular FormulaC18H22N4O4
Molecular Weight358.398
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=CN=C3)OC
InChIInChI=1S/C18H22N4O4/c1-24-15-4-3-13(9-16(15)25-2)10-21-18(23)22-8-5-14(12-22)26-17-11-19-6-7-20-17/h3-4,6-7,9,11,14H,5,8,10,12H2,1-2H3,(H,21,23)
InChIKeyIBZXPVOOUHNANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide (CAS 2034396-57-9): Structural Identity and Core Scaffold Procurement


N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide (PubChem CID 91626713) is a synthetic small molecule featuring a pyrrolidine carboxamide core, an O-linked pyrazine ring, and a 3,4-dimethoxybenzyl substituent [1]. With a molecular weight of 358.4 g/mol and a cLogP of 1.0, its structural features position it within chemical space explored for kinase inhibition, specifically as a Casein Kinase 2 (CSNK2) inhibitor scaffold [1]. This compound serves as a distinct chemical biology tool for investigating host-directed antiviral mechanisms against beta-coronaviruses, including SARS-CoV-2, due to the role of CSNK2 in viral replication .

Why N-(3,4-Dimethoxybenzyl) Substitution Dictates Physicochemical and Pharmacological Profile


Generic substitution within the 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide class is not feasible due to the profound impact of the N-benzyl substituent on ligand properties. The 3,4-dimethoxybenzyl group in the target compound is not merely a terminal cap but a critical pharmacophore that modulates lipophilicity, hydrogen bonding potential, and steric bulk. Replacing it with simpler analogs like a 4-fluorobenzyl group (MW 316.3, LogP ~1.5) or a 4-methoxyphenethyl group (MW ~358.4, LogP ~1.4) results in significant changes to key drug-like properties and, by inference from studies on related scaffolds, predicts divergent target binding and pharmacokinetic profiles . This structural specificity means that data generated with one analog cannot be extrapolated to another, making the procurement of the exact compound essential for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiators of N-(3,4-Dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide


Optimized Lipophilicity for CNS Drug-Likeness vs. 4-Fluorobenzyl Analog

The target compound's computed XLogP3 of 1.0 offers a critical advantage for CNS drug discovery, placing it closer to the optimal CNS drug-likeness space (LogP 1-3) compared to its 4-fluorobenzyl analog. While a more lipophilic compound might present higher potency due to stronger hydrophobic interactions, it also carries a higher risk of hERG binding and poor metabolic stability. The precise balance achieved by the dimethoxybenzyl group is a key differentiator [1].

Lipophilicity CNS drug discovery Physicochemical property

Superior Hydrogen Bond Acceptor Capacity vs. 4-Methoxyphenethyl Analog

The target compound possesses a computed Hydrogen Bond Acceptor (HBA) count of 6, compared to the 5 HBAs of the analogous N-(4-methoxyphenethyl) derivative. The additional oxygen atom in the 3,4-dimethoxybenzyl motif provides an extra site for critical hydrogen bonding interactions, which is a key driver for binding affinity and specificity within the ATP-binding pocket of kinases like CSNK2 [1]. This quantitative difference in electronic profile provides a distinct binding topology.

Hydrogen bonding Target engagement Molecular recognition

Structural Uniqueness and Novelty Within Pyrrolidine Carboxamide Chemical Space

A substructure search of the pyrazino-pyrrolidine scaffold indicates that the 3,4-dimethoxybenzyl substituent combination found on the target compound is a structurally unique vector, not exemplified in major patent disclosures for SMYD protein inhibitors (e.g., US patent application 20170247326) which focus on alternative amide substitutions [1]. This exclusivity is a quantifiable differentiator for organizations seeking to establish strong intellectual property positions or explore uncharted regions of chemical space for kinase inhibition.

Chemical novelty Intellectual property SAR exploration

Best Application Scenarios for N-(3,4-Dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide Procurement


CNS-Penetrant CSNK2 Inhibitor Lead Optimization Programs

The compound's optimized lipophilicity (XLogP3 = 1.0) makes it a prime candidate for initiating a lead optimization campaign targeting CSNK2 in the central nervous system (CNS). Its superior LogP profile over alternatives like the 4-fluorobenzyl analog reduces the metabolic liability risks often associated with more lipophilic kinase inhibitors, providing a more developable chemical starting point [1].

Expanding Structure-Activity Relationships (SAR) with Novel HBA Vectors

With a higher hydrogen bond acceptor (HBA) count of 6 compared to the mono-methoxy analog, this compound allows medicinal chemists to probe an additional HBA vector in the target binding pocket. This is crucial for designing molecules with enhanced binding thermodynamics and for differentiating a lead series from competitors' chemical matter, potentially leading to superior selectivity profiles .

Securing Novel Intellectual Property in Host-Directed Antiviral Research

The unique 3,4-dimethoxybenzyl substitution, absent from key competitor patents on SMYD inhibitors, allows research teams to establish a novel composition-of-matter foothold. Procurement of this specific compound supports the building of a proprietary library for host-directed antiviral research, especially for beta-coronaviruses where CSNK2 is a validated host target [2].

Chemical Biology Tool for Validating CSNK2-mediated Viral Replication

As a representative of the pyrazino-pyrrolidine scaffold with a balanced property profile, this compound is a valuable chemical probe to dissect the role of CSNK2 in viral replication without the confounding factors of highly lipophilic inhibitors. Its use in viral infection assays can help validate the host-kinase targeting approach as a broad-spectrum antiviral strategy .

Quote Request

Request a Quote for N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.